molecular formula C5H10N6O B3065444 Methoxymethylmelamine CAS No. 4261-70-5

Methoxymethylmelamine

Cat. No.: B3065444
CAS No.: 4261-70-5
M. Wt: 170.17 g/mol
InChI Key: KFVIYKFKUYBKTP-UHFFFAOYSA-N
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Description

Contextualization within Melamine-Formaldehyde Resin Chemistry

Methoxymethylmelamine is a derivative of melamine (B1676169) and a key component in the family of melamine-formaldehyde (MF) resins. pcimag.com These resins are thermosetting polymers formed from the reaction of melamine and formaldehyde (B43269). The production of HMMM involves the reaction of melamine with formaldehyde and an excess of methanol (B129727), which also serves as a solvent. wikipedia.org This process results in a highly etherified, low molecular weight melamine resin. npcsblog.comniir.org

Unlike traditional melamine-formaldehyde resins, which can self-condense to a significant degree, HMMM's primary reaction is with functional groups on other polymers. slideshare.netniir.org It readily reacts with polymers containing hydroxyl, carboxyl, and amide groups, forming a three-dimensional thermoset polymer network. pcimag.com This crosslinking ability is central to its industrial applications. The general structure of a melamine-formaldehyde resin involves a triazine ring, and in the case of HMMM, the amine groups are substituted with methoxymethyl groups.

The degree of methylation is a critical factor influencing the resin's properties and reactivity. Fully alkylated melamine formaldehyde resins, such as HMMM, exhibit different reaction mechanisms compared to partially alkylated ones. researchgate.net The crosslinking process with HMMM is predominantly catalyzed by specific acids. researchgate.net

Academic Significance and Contemporary Research Trajectories

The unique properties of HMMM as a crosslinking agent have made it a subject of considerable academic and industrial research. pcimag.com Its ability to improve the properties of various materials makes it a valuable component in numerous applications, including coatings, adhesives, and rubber manufacturing. slideshare.netnpcsblog.com

Detailed Research Findings:

Recent research has focused on several key areas involving this compound:

Coating Formulations: HMMM is extensively studied as a crosslinker for polyester (B1180765), polyurethane, and acrylic resins to enhance the performance of coatings. pcimag.comniir.orgresearchgate.net Research has shown that coatings formulated with HMMM exhibit improved hardness, resistance to chemicals (like MEK), and higher glass transition temperatures. researchgate.net The concentration of HMMM in a formulation can be adjusted to achieve a desired balance of properties, such as hardness and elasticity. pcimag.comresearchgate.net For instance, in urethane (B1682113) oil-based coatings, increasing the percentage of HMMM leads to harder films. pcimag.com

Adhesion Promotion: In the tire industry, HMMM is used in conjunction with resorcinol (B1680541) to improve the adhesion between rubber and steel reinforcing cords. wikipedia.org This application has also led to research on its environmental presence, as it can leach from tire wear particles. wikipedia.org

Novel Polymer Synthesis: Researchers are exploring the use of HMMM in the synthesis of new types of polymers. For example, it has been used in the condensation reaction with substituted phenols to create tris(benzoxazine) derivatives, which have potential applications as alternatives to phenolic resins. acs.org

Reaction Mechanisms: Understanding the precise reaction mechanisms of melamine resins, including HMMM, remains an active area of research. Studies have employed techniques like real-time NMR analysis to investigate the formation of melamine-formaldehyde resins. scispace.com These studies aim to elucidate the roles of different functional groups and catalysts in the crosslinking process. researchgate.netwernerblank.com Research has indicated that with fully alkylated resins like HMMM, specific acid catalysis is the dominant crosslinking mechanism. researchgate.net

Environmental Fate and Occurrence: The use of HMMM in high-volume applications has prompted research into its environmental occurrence and potential impact. Studies have detected HMMM in river systems in various parts of the world, identifying it as an emerging contaminant. nih.govresearchgate.net Research is ongoing to understand its transport, degradation, and potential ecological effects. researchgate.netresearchgate.net

Interactive Data Tables:

Table 1: Properties of Hexa(methoxymethyl)melamine (B1676339) (HMMM)

PropertyValueReference
Chemical FormulaC15H30N6O6 wikipedia.org
Molar Mass390.441 g·mol−1 wikipedia.org
Melting Point40–42 °C (104–108 °F; 313–315 K) wikipedia.org
AppearanceLiquid (>98% non-volatile) pcimag.com
IUPAC NameN2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine wikipedia.org

Table 2: Investigated Applications of HMMM in Research

Application AreaPolymers Studied WithKey FindingsReferences
CoatingsPolyester, PolyurethaneImproved hardness, chemical resistance, higher glass transition temperature. pcimag.comresearchgate.net
AdhesivesRubber (with resorcinol)Enhanced adhesion between rubber and steel cords. npcsblog.comwikipedia.org
Novel PolymersSubstituted PhenolsSynthesis of tris(benzoxazine) derivatives. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N6O/c1-12-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H5,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVIYKFKUYBKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC1=NC(=NC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962611
Record name N~2~-(Methoxymethyl)-1,3,5-triazinane-2,4,6-triimine
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Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4261-70-5, 68201-28-5
Record name N2-(Methoxymethyl)-1,3,5-triazine-2,4,6-triamine
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Record name Methoxymethylmelamine
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Record name 1,3,5-Triazine-2,4,6-triamine, methoxymethyl (tallow alkyloxy)methyl derivs.
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Record name 1,3,5-Triazine-2,4,6-triamine, methoxymethyl (tallow alkyloxy)methyl derivs.
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Record name N~2~-(Methoxymethyl)-1,3,5-triazinane-2,4,6-triimine
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Record name N-(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
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Record name METHOXYMETHYLMELAMINE
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Synthetic Methodologies and Reaction Engineering for Methoxymethylmelamine

Fundamental Synthesis Pathways

The conventional and most widely employed method for producing methoxymethylmelamine involves two distinct reaction stages: hydroxymethylation and etherification. npcsblog.comgoogle.com This two-step approach allows for greater control over the reaction intermediates and the final product's properties. google.com

The initial step in the synthesis is the hydroxymethylation (or methylolation) of melamine (B1676169). npcsblog.com This is an addition reaction where formaldehyde (B43269) reacts with the amino groups of the melamine molecule. nih.govwikipedia.org

Mechanistic Insights The reaction mechanism involves the nucleophilic amino groups of melamine attacking the electrophilic carbonyl carbon of formaldehyde. nih.gov This reaction can proceed under both acidic and basic conditions, though an alkaline environment is typically preferred for industrial synthesis to form the hydroxymethylmelamine intermediate. google.comgloballcadataaccess.orgmdpi.com The pH is often adjusted to a range of 7.5 to 9.5 using catalysts like sodium hydroxide, triethylamine, or manganese peroxide. google.comgoogle.compatsnap.com Depending on the reaction conditions, each of the six hydrogen atoms on the amino groups of a single melamine molecule can be substituted with a hydroxymethyl group (-CH₂OH), potentially forming hexamethylolmelamine (B1198809). nih.gov

Kinetic Studies The kinetics of the hydroxymethylation stage are heavily influenced by several key parameters that dictate the composition and structure of the resulting resin. nih.gov The most critical factors include:

pH: The reaction rate is slower at a neutral pH. nih.gov An alkaline pH (typically 8.5-9.5) is often used to facilitate the reaction. nih.govmdpi.compatsnap.com

Temperature: The reaction is temperature-dependent, with synthesis often carried out at temperatures ranging from 40°C to 75°C. nih.govgoogle.com

Formaldehyde to Melamine (F/M) Molar Ratio: The F/M ratio is a crucial variable. An excess of formaldehyde is used to promote a higher degree of hydroxymethylation. google.com For instance, a molar ratio of 1 to 11 (melamine to formaldehyde) has been used to synthesize hexacis(hydroxymethyl)melamine. google.com The number of hydroxymethyl groups attached to the triazine ring increases with a higher amount of formaldehyde. researchgate.net

ParameterTypical Range/ValueEffectSource
pH7.5 - 10Controls reaction rate; alkaline conditions are favorable. nih.govgoogle.com
Temperature40°C - 75°CInfluences reaction speed and solid content of the resin. nih.govgoogle.com
F/M Molar Ratio> 6:1 (for HMMM)Determines the degree of hydroxymethylation. High excess of formaldehyde is needed for full substitution. nih.govgoogle.com
CatalystNaOH, TriethylamineAdjusts and maintains the required alkaline pH for the reaction. google.compatsnap.com

Following hydroxymethylation, the resulting hydroxymethyl groups undergo etherification with an alcohol, typically methanol (B129727), to form the final this compound product. npcsblog.comgloballcadataaccess.org

Catalysis This stage is conducted under acidic conditions, with the pH typically controlled between 2 and 5. smolecule.comgoogle.com The reaction is catalyzed by acids, which facilitate the conversion of the hydroxyl groups (-CH₂OH) into methoxy (B1213986) groups (-CH₂OCH₃). npcsblog.comgloballcadataaccess.org Both inorganic and organic acids can serve as catalysts for this reaction. globallcadataaccess.orgpatsnap.com The competing reaction during this stage is self-condensation, which leads to the formation of methylene (B1212753) or ether bridges and polymer chain growth. globallcadataaccess.orgresearchgate.net

Process Optimization Strategies Optimizing the etherification stage is critical for achieving a high degree of etherification and ensuring the stability and desired properties of the final product. Key strategies include:

pH Control: Maintaining a pH below 3 is reported to suppress the opening of the triazine ring, which is an undesirable side reaction. smolecule.com

Use of Excess Methanol: A significant excess of methanol is used both as a reactant and as a solvent to drive the reaction towards the formation of the ether. wikipedia.orgsmolecule.com

Water Removal: The removal of water and excess alcohol is essential to prevent the competing self-condensation reaction. globallcadataaccess.org Reduced pressure distillation is a common method for this purpose. smolecule.comgoogle.com

Stoichiometric Monitoring: The progress of the reaction can be monitored through real-time titration of the hydroxyl groups to ensure the reaction proceeds to completion. smolecule.com

Temperature Control: The etherification reaction temperature is typically controlled, for instance at 60°C, followed by distillation at 70-90°C to purify the product. google.com

Post-Synthesis Cooling: Rapidly cooling the product to 25°C after synthesis can halt any residual reactivity and improve storage stability. smolecule.com

ParameterTypical Range/ValuePurposeSource
pH2 - 5Acid catalysis is required for the etherification reaction. smolecule.comgoogle.com
Temperature50°C - 60°CControls the rate of the etherification reaction. google.com
CatalystAcid CatalystsTo facilitate the conversion of hydroxyl to methoxy groups. npcsblog.comgloballcadataaccess.org
Methanol RatioExcess (e.g., 1:3 to 1:5.9 molar ratio of intermediate to methanol)Drives the reaction equilibrium towards ether formation. smolecule.comgoogle.com
Reaction Time15 - 60 minutesDuration required for polymerization and subsequent etherification. google.com

Advanced Synthesis Techniques

Research and process development have led to advanced methodologies aimed at improving the efficiency, stability, and quality of this compound production.

To overcome the limitations of traditional batch processing, continuous processes for preparing HMMM resin have been developed. patsnap.com Continuous flow synthesis offers several advantages, including enhanced control over reaction parameters, improved product consistency, and potentially higher throughput. patsnap.comrsc.org Mesoporous melamine-formaldehyde resins have been successfully used as catalysts in flow reactors for other chemical syntheses, demonstrating exceptional stability over extended periods (up to 13 days), which highlights the potential of this material class in continuous systems. acs.org Similarly, mesostructured reactors like the NETmix reactor have been adapted to develop continuous processes for producing melamine-formaldehyde microcapsules, significantly reducing the curing time compared to batch formulations. acs.org

A significant advancement in the synthesis process involves the isolation of the hydroxymethylated intermediate, specifically hexacis(hydroxymethyl)melamine, in a crystalline form. google.com In conventional processes, this intermediate often precipitates as a gel-like substance that incorporates large amounts of water and is very difficult to filter. google.com This complicates its separation from the reaction medium and subsequent processing. google.com

A patented process overcomes this by carefully controlling the hydroxymethylation reaction conditions:

pH: Maintained at a value not lower than 7.5 (preferably 8 to 10). google.com

Temperature: Kept at a value not below 40°C. google.com

Stirring: A minimum stirring speed is used to keep the precipitating product suspended as a crystalline powder. google.com

This technique yields an easily filtrable crystalline powder of hexacis(hydroxymethyl)melamine, which is substantially free from incorporated water. google.comgoogleapis.com This simplifies the process by allowing for easy separation of the intermediate by filtration directly within the reactor, making it immediately ready for the etherification step. google.com This method results in a final HMMM product with a high degree of etherification (greater than 5.8) and excellent water solubility. google.com

Purification and Isolation Methodologies in this compound Production

The final stage of HMMM production involves the purification and isolation of the product to meet quality specifications for industrial applications. npcsblog.com After the etherification reaction is complete, the acidic catalyst is neutralized with an alkali. smolecule.comgoogle.com

The primary purification method is distillation, typically carried out under reduced pressure. npcsblog.comsmolecule.com This step is designed to remove excess methanol, water, and any residual formaldehyde. npcsblog.comgoogle.com In processes utilizing a crystalline intermediate, filtration is a key separation step used to isolate the hexacis(hydroxymethyl)melamine powder from the aqueous formaldehyde solution before the etherification stage. google.com

Quality control is essential to ensure the final product meets required standards. npcsblog.com Standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-transform infrared spectroscopy (FTIR) are used to assess the product. npcsblog.com Key parameters that are monitored include purity level (often above 98%), viscosity, residual formaldehyde content, and residual methanol. npcsblog.com The finished product is sensitive to moisture and is typically stored in airtight containers. npcsblog.com

Influence of Reaction Parameters on this compound Molecular Architecture

The synthesis of this compound is a multi-stage process involving the methylolation of melamine with formaldehyde, followed by the etherification of the resulting methylolmelamines with methanol. The final molecular architecture of the product—including the degree of methylolation, the extent of etherification, and the level of self-condensation—is highly dependent on the precise control of several key reaction parameters. These parameters critically influence the formation of a monomeric product like hexa(methoxymethyl)melamine (B1676339) (HMMM) versus oligomeric or polymeric resins.

The primary reaction stages are:

Methylolation: Melamine reacts with formaldehyde under alkaline conditions to form various methylolmelamines.

Etherification: The methylol groups are reacted with methanol under acidic conditions to form methoxymethyl groups.

Controlling the interplay of reaction parameters during these stages is essential for tailoring the final product's properties, such as its crosslinking potential, solubility, and stability.

Formaldehyde to Melamine (F/M) Molar Ratio

The molar ratio of formaldehyde to melamine (F/M) is a foundational parameter that dictates the maximum number of methylol groups that can be attached to the melamine ring. To achieve a high degree of methylolation, a significant excess of formaldehyde is typically used.

High F/M Ratios: Ratios of 6.5:1 to 8:1 are used to produce highly methylolated melamines, which are precursors to highly etherified products. google.com An even higher molar ratio of approximately 11:1 has been used to synthesize hexacis(hydroxymethyl)melamine, the precursor for HMMM. google.com Industrial processes often utilize F/M ratios around or above 2.0. nih.gov

Low F/M Ratios: Lowering the F/M ratio to 1.0 leads to a significant change in the polymer structure. Under these conditions, the formation of methylene bridges becomes competitive with ether bridges, especially at lower pH levels. nih.govdntb.gov.ua

The F/M ratio directly influences the balance between the formation of ether bridges and methylene bridges during condensation. At F/M ratios of 2.0 and 3.0, methylene bridge formation is minor compared to ether bridge formation. nih.govdntb.gov.ua

Methanol to Melamine Molar Ratio

The concentration of methanol is critical during the etherification stage. A sufficient excess of methanol is required to drive the reaction towards complete etherification and to minimize self-condensation of the methylolmelamine intermediates.

Complete Etherification: A molar ratio of methanol to hexamethylolmelamine of 6:1 is cited as ensuring complete etherification. smolecule.com To obtain a high degree of etherification (greater than 5.8 ethers per melamine), a total of 15 to 30 moles of methanol per mole of melamine is used. google.com

Polymerization Control: In some processes, methanol is added in stages. An initial, non-excessive molar ratio of methanol to hexamethylolmelamine (e.g., 1:3 to 1:5.9) can be used under acid catalysis to achieve a certain molecular weight before a larger excess of methanol (e.g., 1:9 to 1:20) is added to complete the etherification. smolecule.comgoogle.com

Influence of pH

The pH of the reaction medium is arguably the most critical parameter, as different pH regimes are required for the methylolation and etherification steps.

Methylolation Stage (Alkaline pH): This reaction is conducted under alkaline conditions, typically between pH 8.0 and 10.5. google.com A pH range of 9.0 to 9.8 is common to facilitate the formation of methylol groups while limiting premature condensation. google.comscribd.com If the pH exceeds 10, formaldehyde can decompose into methanol and formic acid. scribd.com The reaction is often initiated at a pH of 8.2-8.5 or adjusted to around 9.4 with sodium hydroxide. evitachem.comwoodj.org

Etherification Stage (Acidic pH): Following methylolation, the pH is lowered significantly to catalyze the etherification reaction. This is typically carried out under acidic conditions, with pH values ranging from 2 to 5. smolecule.comgoogle.com More aggressive conditions, with a pH between 0.7 and 0.9 using hydrochloric acid, have also been reported to complete the etherification rapidly. evitachem.com The condensation reactions that form bridges are also very sensitive to proton concentration and become difficult to control at a pH below 6.0. nih.gov

pH and Bridge Formation: The pH level also affects the type of bridges formed during condensation. At a pH above 9.0, the formation of ether bridges is kinetically favored, whereas methylene bridges are thermodynamically more stable but form more slowly. nih.gov At a lower pH of 7.3–7.8 combined with a low F/M ratio of 1.0, the content of methylene bridges can become more than three times that of ether bridges. nih.govdntb.gov.ua

Effect of Temperature

Temperature control is essential for managing reaction rates and preventing undesirable side reactions, such as excessive condensation or decomposition.

Methylolation Temperature: The methylolation reaction is exothermic and the temperature is typically maintained between 50°C and 110°C. youtube.com A common range is 70°C to 90°C. nih.govncsu.edu Studies have shown that condensation increases with temperature in the range of 38°C to 90°C. scribd.com

Etherification Temperature: The etherification step is generally carried out at lower to moderate temperatures, often between 30°C and 70°C. google.comgoogle.com Specific procedures maintain temperatures around 40°C or between 25°C and 45°C. google.comevitachem.com Elevated temperatures (80–120°C) can accelerate etherification but also increase the risk of undesired self-condensation. smolecule.com

Curing Temperature: While not part of the synthesis itself, the curing temperature for melamine resins influences the final network structure. Between 130°C and 150°C, the dominant reactions are the condensation of methylol groups to methylene bridges and the conversion of ether bridges to methylene bridges. nih.gov Higher curing temperatures (e.g., 200°C) can lead to a stronger polymer network due to a higher degree of condensation. scientific.netresearchgate.net

Catalysts

While pH adjustment provides the necessary acidic or basic environment, specific catalysts are often employed to direct the etherification reaction.

Acid Catalysts: Strong acid catalysts are crucial for the etherification step. Commonly used catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid, nitric acid, and hydrochloric acid. google.comevitachem.comscielo.br The concentration of the catalyst must be carefully controlled; for example, 0.5–2.0 wt% of a sulfonic acid can balance the reaction speed with the formation of byproducts. smolecule.com

The following interactive tables summarize the influence of key reaction parameters on the molecular architecture of this compound based on research findings.

Table 1: Influence of Reaction Parameters on this compound Synthesis
ParameterTypical Range / ConditionEffect on Molecular ArchitectureSource
F/M Molar Ratio 2.0 - 11.0Determines the degree of methylolation. Higher ratios lead to more methylol groups, enabling higher degrees of etherification. Lower ratios (e.g., 1.0) promote methylene bridge formation over ether bridges. google.comnih.govdntb.gov.ua
pH (Methylolation) 8.0 - 10.5Promotes the formation of methylolmelamine. Prevents premature acid-catalyzed condensation. A pH > 10 can cause formaldehyde decomposition. google.comscribd.com
pH (Etherification) 0.7 - 5.0Catalyzes the etherification of methylol groups to methoxymethyl groups. Lower pH values accelerate the reaction but can also promote self-condensation if not controlled. smolecule.comevitachem.com
Temperature (Methylolation) 70°C - 90°CControls the rate of methylolation. Higher temperatures increase the rate but also increase the extent of initial condensation reactions. nih.govscribd.com
Temperature (Etherification) 30°C - 70°CControls the rate of etherification versus self-condensation. Higher temperatures (>80°C) can lead to undesirable polymer formation. google.comsmolecule.comgoogle.com
Catalyst (Etherification) p-TSA, H₂SO₄, HCl, HNO₃Strong acids are required to efficiently catalyze the etherification reaction. Catalyst choice and concentration affect reaction speed and selectivity. google.comevitachem.com
Table 2: Effect of pH and F/M Ratio on Bridge Formation
ConditionDominant Bridge TypeRationaleSource
High pH (>9.0) & High F/M Ratio (>2.0)Ether Bridges (-NH-CH₂-O-CH₂-NH-)Formation of ether bridges is kinetically faster under these conditions. High formaldehyde concentration favors reactions involving methylol groups. nih.gov
Low pH (~7.3) & Low F/M Ratio (1.0)Methylene Bridges (-NH-CH₂-NH-)Methylene bridges are thermodynamically more stable. Lower pH and limited formaldehyde availability favor direct condensation between amine and methylol groups. nih.govdntb.gov.ua

Crosslinking Mechanisms and Polymer Network Formation by Methoxymethylmelamine

Interfacial Reactivity of Methoxymethylmelamine with Polymer Functional Groups

Crosslinking with Hydroxyl-Functionalized Polymer Systems

The reaction between this compound and hydroxyl-functionalized polymers is a primary mechanism for forming crosslinked networks in many industrial coatings wernerblank.com. This process, a form of transetherification, is well-understood and involves the reaction of the methoxymethyl groups (-N-CH₂OCH₃) on the melamine (B1676169) resin with the hydroxyl groups (-OH) of the polymer. The reaction results in the formation of a stable ether linkage (-N-CH₂-O-Polymer) and the release of methanol (B129727) as a byproduct tue.nl.

The mechanism is predominantly a specific acid-catalyzed SN1 reaction. In this process, a proton from an acid catalyst attaches to the ether oxygen of the methoxymethyl group. This is followed by the elimination of methanol, which creates a resonance-stabilized carbocation intermediate on the methylene (B1212753) bridge. This electrophilic intermediate then rapidly reacts with a nucleophilic hydroxyl group from the polymer backbone to form the crosslink. Studies using model compounds have determined the activation energy for the forward reaction of HMMM with both primary and secondary alcohols to be approximately 96 kJ/mol under sulfonic acid catalysis tue.nl.

Detailed analysis of the volatile products released during the curing process confirms the reaction pathways. In a study involving a hydroxyl-functional polyether polyol and a highly methylated melamine resin, the amount of methanol evolved was monitored at different ratios of reactants. The results showed that as the proportion of melamine resin increased, the amount of methanol generated surpassed the theoretical amount expected from the reaction with hydroxyl groups alone, indicating the occurrence of simultaneous self-condensation reactions wernerblank.comresearchgate.net.

Table 1: Volatile Products from Curing a Hydroxyl-Functional Polyol with Melamine Resin Data sourced from a study by W. J. Blank, involving a 20-minute bake at 120°C with 0.84% DDBSA catalyst. wernerblank.comresearchgate.net

Polyol/Amino Resin RatioOH/Triazine RatioMethanol (moles)Formaldehyde (B43269) (moles)Methylal (moles)
75/254.48/11.80.2---
62.5/37.52.49/12.60.52---
50/501.49/13.30.330.09

The early stage of the curing process is dominated by these transetherification reactions, leading to the formation of ether crosslinks researchgate.net. As the available hydroxyl groups on the polymer are consumed, self-condensation reactions of the melamine resin become more prevalent, contributing further to the network density researchgate.net.

Crosslinking with Carboxyl-Functionalized Polymer Systems

This compound resins also efficiently crosslink polymers containing carboxyl functional groups (-COOH) wernerblank.comevitachem.com. This reaction is a crucial curing pathway for many waterborne acrylic and polyester (B1180765) coating systems where carboxyl groups are used to impart water dispersibility researchgate.net. The reaction proceeds via an acid-catalyzed esterification, where a methoxymethyl group reacts with a carboxylic acid group to form an ester linkage (-N-CH₂-O-C(=O)-Polymer) and releases methanol.

Similar to the reaction with hydroxyl groups, the mechanism is initiated by the protonation of the methoxymethyl ether linkage under acidic conditions, leading to the formation of the carbocation intermediate. This intermediate is then attacked by the nucleophilic oxygen of the carboxylic acid group. This reaction is competitive with the hydroxyl reaction and self-condensation, with the relative rates depending on factors such as temperature, catalyst type, and the steric accessibility of the functional groups. The resulting ester linkages contribute significantly to the final network structure and properties of the cured film researchgate.net.

Crosslinking with Amine-Functionalized Polymer Systems

While hydroxyl and carboxyl groups are the most common reaction partners, this compound can also crosslink with polymers containing amine (-NH) or amide functional groups researchgate.netpaint.org. The reaction involves the nucleophilic nitrogen of the amine attacking the electrophilic carbon of the acid-activated methoxymethyl group. This results in the formation of a stable aminomethyl linkage (-N-CH₂-N(H)-Polymer) and the elimination of methanol.

This chemistry is particularly relevant in systems containing polyurethanes, where secondary carbamate (B1207046) groups (-O-C(=O)-N(H)-) can react with melamine resins paint.org. Studies have shown that co-reactants containing secondary carbamate groups and no hydroxyl groups can be effectively cured by HMMM-type resins in the presence of a strong acid catalyst paint.org. The resulting network incorporates the melamine crosslinker through robust carbon-nitrogen bonds, which can enhance properties like acid rain resistance and weatherability paint.org. The reactivity is dependent on the degree of substitution on the melamine, with highly substituted, low-imino resins showing the most effective crosslinking with secondary carbamates paint.org.

Catalytic Influence on this compound Crosslinking Kinetics

The rate of the crosslinking reaction is critically dependent on catalysis. The choice of catalyst not only determines the curing speed and temperature but also influences which crosslinking mechanism predominates, thereby affecting the final properties of the polymer network.

Role of Strong Acid Catalysts in Curing Processes

Strong acids, such as sulfonic acids like p-toluenesulfonic acid (pTSA) and dodecylbenzene (B1670861) sulfonic acid (DDBSA), are highly effective catalysts for the crosslinking of fully alkylated melamine resins like HMMM wernerblank.comwernerblank.com. These catalysts operate through a "specific acid catalysis" mechanism researchgate.net. In this pathway, the proton concentration directly drives the reaction rate. The acid protonates the ether oxygen of a methoxymethyl group, facilitating the cleavage of the carbon-oxygen bond to form a stabilized carbocation intermediate tue.nl. This intermediate is highly reactive towards nucleophiles like hydroxyl, carboxyl, or amine groups on the polymer.

The use of a strong acid catalyst significantly lowers the temperature required for effective curing. For instance, with 0.5 to 1.0 wt% of a sulfonic acid catalyst, HMMM-type resins can achieve cured films in 10 to 30 minutes at temperatures between 110°C and 130°C paint.org. Research has demonstrated that for fully alkylated, low-imino content melamine resins, extensive cure can be achieved at temperatures as low as 82°C (180°F) in the presence of pTSA paint.org.

Table 2: Curing Performance of Melamine Resins with a Strong Acid Catalyst (pTSA) Based on data for films cured for 30 minutes at various temperatures. paint.org

Melamine Resin TypeImino ContentCure TemperatureMEK Double Rubs
Low Imino (MF1)Very Low220°F (104°C)>200
Low Imino (MF1)Very Low180°F (82°C)>200
Medium Imino (MF2)Medium220°F (104°C)>200
Medium Imino (MF2)Medium180°F (82°C)~20
High Imino (MF3)High220°F (104°C)>200
High Imino (MF3)High200°F (93°C)~25

The data clearly shows that while all resins cure well at higher temperatures with a strong acid, the low-imino resin maintains excellent cure response at significantly lower temperatures, highlighting the efficiency of specific acid catalysis with this resin structure paint.org.

Exploration of Weaker Acid Catalysts for Controlled Curing

Weaker acid catalysts, such as carboxylic acids, are generally not effective for curing fully alkylated melamine resins like HMMM, which lack imino (N-H) groups paint.org. However, they are effective for crosslinking partially alkylated or high-imino melamine resins through a "general acid catalysis" mechanism wernerblank.comresearchgate.net. In this mechanism, the undissociated acid participates in the rate-determining step.

This pathway is particularly relevant for melamine resins that have mono-substituted sites [–N(H)(CH₂OCH₃)] paint.org. Weak acids catalyze the formation of a reactive imino intermediate (–N=CH₂), which then reacts with the functional groups on the polymer paint.org. Because fully alkylated sites [–N(CH₂OCH₃)₂] cannot form this intermediate, they are unreactive with weak acid catalysts. This difference in reactivity allows for controlled curing profiles. By selecting a melamine resin with a specific level of imino groups and a weak acid catalyst, the crosslinking reaction can be designed to proceed more slowly or at higher temperatures compared to systems with strong acid catalysts, providing a wider processing window.

Heterogeneous Catalysis in this compound Crosslinking Systems

Heterogeneous catalysis offers an alternative to using soluble acid catalysts. In this approach, the catalyst exists in a different phase from the reactants, typically as a solid in a liquid resin system. This can provide benefits such as improved stability, reduced film contamination, and easier catalyst removal.

Examples of this approach include the development of solid acid catalysts based on functionalized polymers. Sulfonated melamine-formaldehyde resins have been created to act as efficient and thermally stable solid acid catalysts mdpi.com. Another approach involves the synthesis of colloidal unimolecular polymer (CUP) particles containing sulfonic acid groups. These nanoparticles can be dispersed into a coating formulation, where they effectively catalyze the acrylic-melamine crosslinking reaction researchgate.net. Such systems can provide curing performance comparable to conventional blocked acid catalysts, demonstrating the viability of heterogeneous catalysis for controlling network formation in melamine-based systems researchgate.net.

Degradation Pathways and Environmental Transformation Chemistry of Methoxymethylmelamine

Hydrolytic Degradation Mechanisms in Aqueous Environments

Hydrolysis is a key abiotic degradation pathway for methoxymethylmelamine in aqueous environments. This process involves the cleavage of the methoxymethyl groups from the triazine ring, initiating a cascade of reactions that alter the compound's structure and properties.

The rate of hydrolysis of this compound is significantly influenced by the pH of the surrounding aqueous medium. Generally, the hydrolysis of alkoxymethylmelamines is subject to both acid and base catalysis. Under acidic conditions, the reaction is catalyzed by protons, leading to an accelerated degradation rate. Conversely, while base-catalyzed hydrolysis can occur, the reaction rates are often more significant under acidic and neutral conditions for similar compounds.

Table 1: Expected pH-Dependent Hydrolysis Trends for this compound

pH Condition Expected Relative Rate of Hydrolysis Primary Catalytic Species
Acidic (pH < 5) High H⁺
Neutral (pH ≈ 7) Moderate H₂O

This table illustrates the expected qualitative trends in the hydrolysis rate of this compound based on general principles of organic chemistry and data for related compounds, as specific kinetic data is not available.

The initial step in the hydrolytic degradation of this compound is the cleavage of the ether linkage in the methoxymethyl group. This reaction yields methanol (B129727) and a methylolmelamine intermediate. This primary hydrolytic product is more polar than the parent compound. Subsequent hydrolysis can lead to the formation of additional methylol groups if more than one methoxymethyl group is present on the melamine (B1676169) structure.

Further degradation of methylolmelamine can occur through the elimination of formaldehyde (B43269), resulting in the formation of an amino group on the triazine ring. This process can continue, leading to a mixture of partially demethylated and de-methoxymethylated melamine derivatives.

Environmental Transformation Product Identification and Characterization

In the environment, this compound undergoes further transformations beyond simple hydrolysis, leading to a variety of products. These pathways are often mediated by both abiotic and biotic factors.

Demethylation is a key transformation pathway for this compound, occurring as a direct consequence of hydrolysis which cleaves the methyl group as methanol. Following the formation of methylolmelamine, dehydration can occur, though the more prominent reaction is the elimination of formaldehyde. This elimination of formaldehyde is a critical step in the transformation of these compounds in the environment. Studies on HMMM have shown that the six methoxymethyl groups appear to be transformed stepwise through hydrolysis to methylol groups, followed by the elimination of formaldehyde to form a primary amino group nih.gov.

The formation of methylolmelamine derivatives is a central aspect of the environmental transformation of this compound. These intermediates are formed through the hydrolysis of the parent compound. Research on HMMM has identified a range of transformation products with modified di(methoxymethyl)amino side chains researchgate.netresearchgate.net. A major final transformation product observed in laboratory degradation studies of HMMM with activated sludge was methylol-1,3,5-triazin-2,4,6-triamin nih.govresearchgate.netresearchgate.net. This indicates that the ultimate fate of the methoxymethyl groups is their conversion to amino groups, with methylol derivatives being key intermediates.

Photolytic and Microbial Transformation Studies of this compound

In addition to hydrolysis, photolytic and microbial processes contribute to the transformation of this compound in the environment.

Photolytic Transformation: As a triazine compound, this compound has the potential to undergo photodegradation upon exposure to sunlight. The triazine ring can absorb UV radiation, leading to the cleavage of its side chains. Studies on other s-triazine herbicides have shown that photodegradation can proceed through dealkylation and oxidation of the side chains uoi.gr. For this compound, this would likely involve the breakdown of the methoxymethyl groups.

Microbial Transformation: Microbial activity plays a significant role in the degradation of melamine and its derivatives. While specific studies on this compound are scarce, research on HMMM indicates that it can be transformed by activated sludge, although not readily mineralized researchgate.netresearchgate.net. The transformation is likely a co-metabolic process where microorganisms, while consuming other substrates, produce enzymes that can also act on this compound. The proposed aerobic transformation pathway for HMMM is complex and involves hydrolysis, elimination of formaldehyde, and oxidation nih.gov. The presence of biomass can lead to a more efficient transformation compared to abiotic hydrolysis alone researchgate.net. Several bacterial strains have been identified that can degrade melamine and its derivatives, typically through a series of hydrolytic deaminations nih.govnih.govijcmas.com.

Computational Modeling of this compound Environmental Fate and Partitioning

Computational modeling serves as a critical tool for predicting the environmental behavior of chemical substances like this compound, also known as Hexa(methoxymethyl)melamine (B1676339) (HMMM). These models use the chemical's structure to estimate its physicochemical properties and subsequent fate, transport, and partitioning across various environmental compartments. Tools such as the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ are widely employed for this purpose, providing screening-level data when experimental values are unavailable. epa.govgdch.de These models are essential for conducting environmental risk assessments and understanding the potential distribution of contaminants. canada.ca

Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models form the foundation of these predictive tools. nih.govresearchgate.net They establish correlations between a molecule's structural features and its properties, such as water solubility or vapor pressure. For HMMM, these models can predict key parameters that govern its movement and persistence in the environment.

Below is an illustrative table of physicochemical properties for this compound that can be estimated using computational models like EPI Suite™. These parameters are fundamental inputs for more complex fate and transport models.

Interactive Table 1: Estimated Physicochemical Properties of this compound This table presents typical outputs from QSAR/QSPR models; the values are illustrative examples.

Property Estimated Value Significance for Environmental Fate EPI Suite™ Program
Log Octanol-Water Partition Coefficient (Log Kow) 2.5 (Example) Indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. KOWWIN™
Vapor Pressure 1.0 x 10⁻⁷ mm Hg (Example) A low value suggests the compound is not highly volatile and is less likely to partition significantly into the atmosphere. MPBPWIN™
Water Solubility 50 mg/L (Example) Moderate solubility indicates potential for transport in surface water and groundwater. wa.gov WATERNT™
Henry's Law Constant 1.0 x 10⁻¹⁰ atm-m³/mol (Example) A very low value confirms that volatilization from water to air is not a significant environmental fate process. HENRYWIN™

Building upon these fundamental properties, multimedia fugacity models predict how a chemical will partition between different environmental media: air, water, soil, and sediment. epa.gov Fugacity, often described as the "escaping tendency" of a chemical, is used to calculate the distribution of a substance at equilibrium or in a steady-state environment. nih.gov The Level III fugacity model within EPI Suite™ (LEV3EPI™) can estimate the percentage of a chemical like HMMM that will reside in each compartment based on continuous release into the environment. epa.govgdch.de

Interactive Table 2: Illustrative Multimedia Fugacity Model Output for this compound This table shows an example of a Level III fugacity model prediction for a chemical with properties similar to HMMM, assuming release into water.

Environmental Compartment Predicted % Distribution Interpretation of Environmental Behavior
Air < 0.1% Consistent with its low vapor pressure, HMMM is expected to have a negligible presence in the atmosphere.
Water 65% The model predicts that the majority of HMMM will remain in the water column, where it can be transported and undergo degradation.
Soil 25% A significant portion is expected to partition to soil, likely through processes like runoff and sorption.

Beyond general partitioning, computational models also predict specific transformation pathways.

Atmospheric Fate: The AOPWIN™ program estimates the rate of reaction with hydroxyl radicals in the atmosphere. For a low-volatility compound like HMMM, this pathway is less significant, but the model can still provide a half-life for any portion that does enter the gas phase. epa.gov

Biodegradation: BIOWIN™ predicts the probability of aerobic and anaerobic biodegradation. epa.gov While lab studies show that HMMM is transformed but not fully mineralized by activated sludge, these models can provide initial screening-level estimates of its persistence against microbial degradation in natural environments. researchgate.net

Hydrolysis: The HYDROWIN™ program estimates the rate of hydrolysis at different pH values. epa.gov For HMMM, an ether, this can be an important degradation pathway under certain acidic or basic conditions. Reports indicate a half-life of 67 days at pH 7, suggesting slow hydrolysis under neutral environmental conditions. gdch.de

Advanced Analytical Spectroscopic and Chromatographic Characterization of Methoxymethylmelamine Systems

High-Resolution Mass Spectrometry for Methoxymethylmelamine Molecular Characterization

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions and the identification of individual components in complex this compound systems. Techniques such as Fast Atom Bombardment/Mass Spectrometry (FAB/MS) have been successfully employed to determine the molecular weights of components within resin fractions. tandfonline.comtandfonline.com For instance, in the presence of sodium chloride, this compound species generate intense sodium-adduct ions with minimal fragmentation, facilitating accurate mass determination. tandfonline.com More advanced ionization techniques like electrospray ionization (ESI) coupled with high-resolution analyzers such as time-of-flight (TOF) or Orbitrap are now commonly used for detailed molecular characterization. massbank.eumassbank.eu

Non-targeted tandem mass spectrometry (MS/MS) is a powerful approach for identifying unknown compounds in complex mixtures without the need for reference standards. chemrxiv.orgnih.gov This technique involves acquiring fragmentation spectra of all detectable precursor ions, which provides structural information for identification. In the context of this compound, non-targeted LC-MS/MS has been used to identify the compound and its transformation products in environmental samples. chemrxiv.orgnih.govresearchgate.net For example, Hexa(methoxymethyl)melamine (B1676339) was identified as a significant anthropogenic compound in coastal seawater through library matching of its MS/MS spectra (cosine score = 0.94) and confirmed with an authentic standard. chemrxiv.orgnih.gov The fragmentation patterns observed in MS/MS spectra are characteristic of the molecular structure. For transformation products of Hexa(methoxymethyl)melamine, common fragment ions corresponding to the intact triaminotriazine ring system can be used to search for related degradation products in non-targeted screening data. researchgate.net

Table 1: Exemplary High-Resolution Mass Spectrometry Data for Hexa(methoxymethyl)melamine

Parameter Value Reference
Chemical Formula C15H30N6O6 massbank.eumassbank.eu
Exact Mass 390.2226827 massbank.eumassbank.eu
Ionization Mode ESI Positive massbank.eumassbank.eu
Adduct [M+H]+ massbank.eumassbank.eu

Molecular networking is an innovative computational strategy that organizes and visualizes tandem mass spectrometry data based on spectral similarity. biorxiv.orgscienceopen.com In a molecular network, nodes represent individual molecules (MS/MS spectra), and edges connect nodes with similar fragmentation patterns, suggesting structural similarity. nih.gov This approach is highly effective for mapping families of related compounds, such as the various transformation products of this compound. chemrxiv.orgnih.gov By creating a molecular network from non-targeted LC-MS/MS data, it is possible to identify clusters of nodes corresponding to this compound and its derivatives formed through processes like demethylation or hydroxylation. researchgate.net This method allows for the propagation of annotations from a known compound within a network to its unknown but structurally related analogues, significantly accelerating the identification of transformation products. scienceopen.comnih.gov

Liquid Chromatography Techniques for Oligomer and Polymer Analysis

Liquid chromatography is a fundamental technique for separating the complex components of this compound resins. tandfonline.comtandfonline.com The choice of chromatographic mode depends on the specific information required, such as molecular weight distribution or separation of individual oligomers.

High-Performance Size Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymeric materials. huji.ac.il HPSEC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute first, as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores to varying extents and elute later. huji.ac.il

This technique has been effectively used to isolate monomer, oligomer, and polymer components of methylated melamine-formaldehyde resins. tandfonline.comtandfonline.comresearchgate.net By using columns with appropriate pore sizes, a detailed profile of the oligomeric composition can be obtained. lcms.cz The combination of HPSEC with mass spectrometry allows for the determination of the molecular weights of the components within each separated fraction. tandfonline.comtandfonline.com

Table 2: Typical HPSEC/GPC Conditions for Melamine (B1676169) Resin Analysis

Parameter Condition Reference
Columns 2 x Agilent PLgel 5 µm 100Å lcms.cz
Eluent Dimethylformamide (DMF) lcms.cz
Flow Rate 1.0 mL/min lcms.cz
Temperature 80 °C lcms.cz

High-resolution reversed-phase liquid chromatography (RPLC) separates molecules based on their polarity. mdpi.comchromatographyonline.com In RPLC, a nonpolar stationary phase is used with a polar mobile phase. zeochem.com This technique provides excellent resolution for separating individual monomeric and oligomeric species in this compound resins that have varying degrees of substitution and, therefore, different polarities. tandfonline.com

Vibrational Spectroscopy for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within this compound systems. colab.wsepa.govnih.gov These techniques are non-destructive and can be used for real-time, in-situ monitoring of the curing reactions of melamine-formaldehyde resins. nih.govmdpi.com

FTIR and Raman spectra of methoxymethylmelamines exhibit characteristic bands corresponding to specific functional groups and vibrational modes. colab.wsepa.gov Key vibrations include:

Triazine Ring Vibrations: Absorbance bands around 1540 cm⁻¹ and 810 cm⁻¹ are characteristic of the melamine triazine ring and remain relatively constant during curing. nih.gov The ring breathing band at 975 cm⁻¹ is a useful internal reference in Raman spectra. researchgate.net

C-O-C Stretches: Symmetric and asymmetric C-O-C stretching vibrations are indicative of the methoxymethyl and ether linkages. colab.wsepa.gov

CH Stretching and Bending: Vibrations of the aliphatic CH₂ and CH₃ groups from the methoxymethyl substituents are observed. The stretching vibrations typically occur above 2800 cm⁻¹. colab.wsepa.gov

By monitoring the changes in the intensity of these characteristic bands over time and temperature, the chemical transformations during the curing process can be tracked. nih.govreutlingen-university.de For example, the formation of ether and methylene (B1212753) linkages during cross-linking can be followed by observing changes in the fingerprint region of the IR spectrum (1700 to 700 cm⁻¹). nih.gov Ab initio force field calculations can be used to perform a detailed vibrational analysis and assign the observed IR and Raman active vibrations to specific molecular motions, aiding in the structural elucidation of complex melamine derivatives like tris- and hexa-methoxymethyl melamines. colab.wsepa.gov

Table 3: Key Vibrational Frequencies in this compound Systems

Wavenumber (cm⁻¹) Assignment Spectroscopic Technique Reference
~3000 C-H Stretching FTIR & Raman researchgate.net
~1540 Triazine Ring Vibration FTIR nih.gov
995 C-O Stretching (Methylol) FTIR mdpi.com
975 Triazine Ring Breathing Raman researchgate.net

Fourier-Transform Infrared Spectroscopy Applications in Curing Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time, in-situ monitoring of the chemical changes during the curing of melamine formaldehyde (B43269) (MF) resins. nih.govmdpi.com By tracking the changes in absorbance at specific wavenumbers, it is possible to follow the consumption of reactive groups and the formation of cross-linkages. reutlingen-university.deyoutube.com The fingerprint region of the mid-IR spectrum, approximately 1700 to 700 cm⁻¹, is particularly rich with information regarding the curing reaction. mdpi.com

During the curing process, several key chemical transformations can be observed. These include the condensation of methylol groups, the formation of ether and methylene bridges, and changes in the triazine ring structure. reutlingen-university.de The absorbance bands at approximately 1540 cm⁻¹ and 810 cm⁻¹, corresponding to vibrations of the triazine ring, typically remain constant throughout the curing process and can serve as internal standards. mdpi.com

Key spectral changes monitored during curing include:

Consumption of Methylol Groups: The C-O stretching vibrations of methylol functionalities, observed around 995 cm⁻¹, decrease as the curing reaction proceeds. nih.govmdpi.com

Formation of Ether Linkages: The formation of flexible ether bridges (–CH₂–O–CH₂–) is a primary reaction in the initial to intermediate stages of curing, particularly between 110 and 130 °C. nih.gov

Formation of Methylene Bridges: At higher temperatures, typically above 130 °C, the formation of more rigid methylene bridges (–CH₂–) becomes predominant. nih.govuaeu.ac.ae This occurs through the reaction of methylols with free amino groups and the conversion of ether bridges. nih.gov

Multivariate curve resolution (MCR) applied to in-situ FTIR data can mathematically distinguish and track the concentration profiles of key chemical species, such as methylol-rich entities, ether linkage-rich networks, and methylene linkage-rich structures, providing a phased understanding of the network formation. mdpi.comreutlingen-university.de

Table 1: Key FTIR Band Assignments for Melamine-Formaldehyde Resin Curing Analysis

Wavenumber (cm⁻¹) Assignment Change During Curing Reference
~1540 Triazine Ring Vibration Remains constant mdpi.com
~810 Triazine Ring Vibration Remains constant mdpi.comnih.govmdpi.com
~995 C-O Stretching (Methylol) Decreases nih.govmdpi.com

Raman Spectroscopy for In-Situ Agglomerate and Network Formation Studies

Raman spectroscopy offers a complementary vibrational spectroscopy technique for analyzing the curing of this compound resins. researchgate.net It is particularly useful for in-situ studies and can provide detailed information on the molecular structure of the resin and the cross-linked network. nih.gov

The triazine ring breathing band at approximately 975 cm⁻¹ is a prominent and stable feature in the Raman spectra of MF resins, making it an excellent internal reference band for quantitative analysis. researchgate.netresearchgate.net Changes in other spectral regions can be correlated with the progression of the curing reaction. For instance, heat curing induces a decrease in the band intensity at 897 cm⁻¹, which is assigned to ether bonds in the resin, indicating their conversion into other structures like methylene bridges. nih.gov

Raman spectroscopy has been successfully used to characterize the structure of MF resins within the cell lumens of impregnated wood, demonstrating its ability to probe the cured resin in a complex matrix. nih.gov By analyzing shifts and intensity changes in bands at 677, 748, 897, and 1448 cm⁻¹, researchers can infer the extent of polycondensation reactions and the influence of the surrounding environment on the cure chemistry. nih.gov Furthermore, surface-enhanced Raman spectroscopy (SERS) has been developed for the highly sensitive detection of melamine, showcasing the technique's versatility. nih.gov

Table 2: Key Raman Band Assignments for Melamine-Formaldehyde Resin Curing

Wavenumber (cm⁻¹) Assignment Change During Curing Reference
~3000 C-H Stretching Used as internal reference researchgate.net
~975 Triazine Ring Breathing Used as internal reference researchgate.netnih.gov
~897 Ether Bonds Decreases with heat curing nih.gov

Nuclear Magnetic Resonance Spectroscopy for this compound Alkoxy Content and Structure

¹³C NMR is particularly powerful for identifying and quantifying the different carbon environments in the resin. ncsu.edu Specific chemical shift regions correspond to distinct structural motifs:

Triazine Ring Carbons: These appear in the aromatic region of the spectrum.

Methylene and Methylene Ether Carbons: Resonances for methylene bridges (N-CH₂-N) and methylene ether bridges (N-CH₂-O-CH₂) can be distinguished, providing insight into the cross-linking structure.

Methylol and Alkoxymethyl Carbons: The carbons of methylol groups (N-CH₂OH) and the characteristic methoxymethyl groups (N-CH₂OCH₃) of HMMM resins have distinct chemical shifts, allowing for the determination of the alkoxy content. wernerblank.comresearchgate.net

Real-time NMR experiments have been developed to monitor the formation of melamine formaldehyde resins from the initial addition stage through to the condensation stages, providing quantitative data on the consumption of reactants and the formation of various species. scispace.com The analysis of ¹³C NMR spectra allows for the calculation of the percentage of different functional groups, which is crucial for understanding how synthesis parameters affect the final resin structure and performance. ncsu.edu

Table 3: Representative ¹³C NMR Chemical Shift Assignments for Melamine-Urea-Formaldehyde (MUF) Resins

Chemical Shift (ppm) Carbon Group Assignment
47.0 U-CH₂-U (Methylene)
49.0 N-CH₂-N (Methylene)
54.0 U-CH₂-N (Methylene)
64.9 U-CH₂OH (Methylol)
67.0 N-CH₂OH (Methylol)
71.5 U-CH₂OCH₂-U (Methylene Ether)
74.0 N-CH₂OCH₂-N (Methylene Ether)
77.0 N-CH₂OCH₂-U (Methylene Ether)
151.3 Melamine Ring
160.0 Urea (B33335) Carbonyl

Note: Assignments are based on MUF resin systems and serve as a general guide. U = Urea-derived, N = Melamine-derived. ncsu.edu

Thermal Analysis Techniques for Curing Behavior and Network Properties

Thermal analysis techniques are fundamental for characterizing the curing process and the properties of the final cross-linked this compound network. These methods measure changes in the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry for Reaction Enthalpy and Kinetics

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. scispace.com For thermosetting resins like this compound, DSC is used to monitor the exothermic heat generated during the cross-linking reaction. uaeu.ac.aenetzsch.com The resulting thermogram provides critical information:

Reaction Enthalpy (ΔH): The total area under the exothermic peak is proportional to the total heat of reaction, which corresponds to the extent of cure. netzsch.comresearchgate.net This value is a measure of the resin's residual curing capacity. nih.gov

Curing Temperatures: The onset temperature, peak temperature (Tₚ), and end temperature of the exotherm define the temperature range over which the curing reaction occurs. researchgate.net

Curing Kinetics: By performing scans at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) and the reaction order can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. scispace.comresearchgate.nettandfonline.com

Studies have shown that the curing of MF resins can exhibit multiple exothermic peaks, indicating a multi-step reaction process. uaeu.ac.ae The first stage may involve the conversion of methylol groups, while the second corresponds to the formation of methylene bridges. uaeu.ac.ae High-pressure DSC is sometimes required to prevent the volatilization of reaction byproducts like water, which would create an overlapping endothermic effect and interfere with the measurement of the curing exotherm. scispace.comnetzsch.com

Table 4: Example DSC Curing Data for Melamine-Formaldehyde Resins

Resin System Peak Temperature (°C) Reaction Enthalpy (J/g) Activation Energy (kJ/mol) Reference
MF Resin ~136 48 - netzsch.com

Thermogravimetric Analysis for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It is used to evaluate the thermal stability of the cured this compound resin and to analyze its degradation profile. uaeu.ac.aenih.gov

The TGA curve for a cured melamine resin typically shows several distinct stages of weight loss:

Initial Weight Loss: A small weight loss below ~125 °C is usually attributed to the evaporation of residual water or other volatile components. nih.gov

Intermediate Decomposition: A second stage of weight loss can occur up to ~335 °C, corresponding to the release of formaldehyde, methanol (B129727), and amines from less stable parts of the network. nih.gov

Main Structural Decomposition: The major weight loss, and thus the primary structural degradation of the cross-linked network, occurs in the temperature range of 300 to 450 °C. nih.govresearchgate.net This stage involves the breaking of methylene bridges and the release of ammonia (B1221849). nih.govresearchgate.net

Triazine Ring Decomposition: At temperatures above 400-450 °C, the highly stable triazine ring begins to decompose. nih.govresearchgate.net

The thermal stability is often dependent on the melamine-to-formaldehyde molar ratio, with higher ratios sometimes leading to better stability. researchgate.netscientific.net The final residual weight at the end of the analysis provides an indication of the amount of char formed. nih.gov

Table 5: TGA Decomposition Stages for Melamine-Formaldehyde Resins

Temperature Range (°C) % Weight Loss Associated Process/Products Reference
50 - 125 ~4% Water vaporization nih.gov
125 - 335 - Release of formaldehyde, methanol, amine nih.gov
335 - 390 - Release of formaldehyde, methanol, amine, NH₃ nih.gov

Dynamic Mechanical Analysis for Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. For cured this compound networks, DMA provides crucial information about the relationship between the cross-linked structure and its mechanical performance.

In a typical DMA experiment, a sinusoidal stress is applied to the sample, and the resulting strain is measured. This allows for the determination of:

Storage Modulus (G'): Represents the elastic response of the material and is a measure of its stiffness. A high G' indicates a rigid, highly cross-linked network.

Loss Modulus (G''): Represents the viscous response of the material and is related to energy dissipation as heat.

Tan Delta (tan δ): The ratio of G''/G', this value peaks at the glass transition temperature (T₉).

During the curing of an MF resin, DMA can track the transition from a viscous liquid to a rigid solid. nih.gov As the temperature increases, the material initially softens, but as cross-linking begins, both the storage (G') and loss (G'') moduli increase significantly, indicating the formation of a rigid network structure. nih.gov The glass transition temperature (Tg) of the fully cured material, determined from the peak of tan δ, is a key indicator of the extent of cure and the cross-link density of the network. bohrium.com

Table 6: Thermomechanical Properties of Curing MF Resin from Rheometry

Temperature (°C) Observation
< 110 Softening of the resin powder
> 110 Onset of cross-linking, increase in viscosity and moduli (G', G'')

Note: Rheometry data provides analogous information to DMA for curing systems. nih.gov

Theoretical and Computational Chemistry Approaches to Methoxymethylmelamine Reactivity

Molecular Dynamics Simulations for Interfacial Interactions and Polymer Morphology

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is instrumental in understanding the evolution of polymer systems, from initial mixing to the final morphology of the cured network. Both atomistic and coarse-grained MD simulations have been employed to investigate methoxymethylmelamine-based systems, providing detailed information on miscibility, phase segregation, and interfacial behavior. semanticscholar.org

Atomistic simulations offer high-resolution insights into specific interactions but are limited to smaller systems and shorter timescales. semanticscholar.org Coarse-grained (CG) simulations, which group atoms into larger beads, allow for the study of larger polymer systems over longer time periods, making them suitable for observing mesoscale phenomena like phase separation. semanticscholar.orgnih.gov

Recent research on acrylic-melamine systems has utilized CG MD simulations to explore the crosslinking process. In these models, acrylic and hexa(methoxymethyl)melamine (B1676339) (HMMM) molecules are mixed and equilibrated before simulating the crosslinking reactions. nih.gov Such simulations have revealed the tendency of HMMM to self-condense and form agglomerates, a phenomenon that is dependent on its concentration in the formulation. semanticscholar.org The radial distribution function (RDF) is a key metric derived from these simulations, providing insight into the spatial arrangement of molecules. For instance, the RDF of melamine-melamine interactions can be calculated before the crosslinking reaction begins to understand the initial distribution and potential for agglomeration. nih.gov

ParameterValue/MethodSource
Simulation Type Coarse-Grained (CG) Molecular Dynamics nih.gov
Force Field Martini 3 Protocol nih.gov
System Components Acrylic Prepolymer, Hexa(methoxymethyl)melamine (HMMM) nih.gov
Equilibration Time 150 ns nih.gov
Thermodynamic Ensemble NPT (Constant Number of particles, Pressure, and Temperature) nih.gov
Temperature 300 K nih.gov
Pressure 1 bar nih.gov
Crosslinking Simulation Tool PolySMart nih.gov
Validation Comparison of CG model parameters (radius of gyration, density) with atomistic simulations nih.gov

Quantum Chemical Calculations of this compound Reaction Intermediates and Transition States

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the complex crosslinking chemistry of this compound. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules, allowing for the characterization of reactants, products, and the high-energy species that connect them: transition states and reaction intermediates. nih.govscienceopen.com

Techniques such as Density Functional Theory (DFT) and ab initio methods are used to map out the potential energy surface of a reaction. scienceopen.comresearchgate.net By identifying the minimum energy pathways, researchers can understand the step-by-step process of bond formation and breakage. For this compound, this includes the acid-catalyzed reactions with hydroxyl-functional polymers, as well as self-condensation reactions.

The calculations provide critical energetic data, such as activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction energies (the net energy difference between products and reactants). This information helps to determine the feasibility and rate of different competing reaction pathways. For instance, calculations can predict the relative stability of various carbocation intermediates that are central to the crosslinking mechanism, thereby identifying the most likely reaction pathways.

Species TypeDescriptionCalculated Properties
Reactants e.g., this compound, Hydroxyl-functional polymerOptimized Geometry, Ground State Energy
Pre-reaction Complex Reactants in close proximity before reactionBinding Energy, Intermolecular Distances
Transition State (TS) Highest energy point on the reaction pathwayActivation Energy, Vibrational Frequencies (one imaginary frequency)
Reaction Intermediate A metastable species formed during the reactionRelative Stability, Geometry, Charge Distribution
Product Complex Products in close proximity after reactionBinding Energy
Products e.g., Crosslinked polymer network, Methanol (B129727)Optimized Geometry, Final State Energy

Force Field Development and Parameterization for this compound Systems

The accuracy of Molecular Dynamics simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. arxiv.orgarxiv.org For novel or complex molecules like this compound, existing force fields may not be adequate, necessitating the development and parameterization of new parameters. rsc.org

The parameterization process often involves a combination of quantum mechanical calculations and fitting to experimental data. nih.govbiorxiv.org For this compound systems, a common approach is to first perform high-level quantum chemical calculations on the molecule and its fragments to obtain fundamental data. nih.gov

A key step is the calculation of partial atomic charges, which govern electrostatic interactions. DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) can be used to compute these charges via methods like CHELPG. nih.gov Other parameters, such as those for bond stretching, angle bending, and torsional (dihedral) angles, can be derived from the potential energy surface calculated by quantum mechanics or obtained from existing well-validated force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom). nih.gov The newly developed force field is then validated by running simulations and comparing bulk properties, such as density and radius of gyration, against either experimental data or results from detailed atomistic simulations. nih.gov

Parameter TypeDerivation MethodSource of Data
Non-bonded (Partial Charges) Quantum Mechanics (DFT: B3LYP/6-31G*) with CHELPG method nih.gov
Non-bonded (van der Waals) Transferred from existing force fields or fitted to experimental data (e.g., liquid density) nih.govnih.gov
Bonded (Bond Stretching) Derived from quantum mechanical potential energy scans or harmonic frequencies nih.gov
Bonded (Angle Bending) Derived from quantum mechanical potential energy scans or harmonic frequencies nih.gov
Bonded (Torsional/Dihedral) Derived from quantum mechanical rotational energy profiles biorxiv.org
Force Field Source (Example) OPLS-AA for general parameters, with custom charges for HMMM nih.gov

Microkinetic Modeling of Complex Crosslinking Reaction Networks

The curing of this compound resins involves a vast network of simultaneous and sequential chemical reactions, making it a prime candidate for microkinetic modeling. umn.edu This computational approach provides a detailed description of a chemical process by considering all individual elementary reaction steps. tue.nl Unlike simplified kinetic models, microkinetic models aim to build a reaction network from first principles, using rate constants for each elementary step.

A significant challenge in modeling these systems is the sheer complexity and size of the reaction network, which can involve thousands of species and reactions. umn.edu Another challenge is the multi-time scale behavior of the reactions, where some reactions are much faster than others, leading to mathematical "stiffness" in the system of equations. umn.edu

To manage this complexity, automated network generation tools can be used to construct the reaction network from a set of initial reactants and defined chemical transformation rules. umn.edu The rate constants required for the model can be estimated using quantum chemical calculations or fitted to experimental data. Due to the high computational cost of solving large microkinetic models, surrogate models, often based on artificial neural networks (ANNs), are being developed. tue.nlrsc.org These ANNs can accurately reproduce the results of the full microkinetic model at a fraction of the computational cost, enabling their integration into larger-scale reactor and process simulations. rsc.org

ComponentDescriptionMethodology/Source
Reaction Network A comprehensive list of all elementary reactions (e.g., melamine-hydroxyl reaction, self-condensation).Automated network generation; reaction rules based on known chemistry. umn.edu
Species All reactants, intermediates, products, and catalyst states.Defined by the reaction network.
Rate Constants Pre-exponential factors and activation energies for each elementary step.Derived from quantum chemical calculations (Transition State Theory) or experimental data. umn.edu
Thermodynamic Properties Enthalpies and entropies of all species.Quantum chemical calculations or databases.
Solver Numerical algorithm to solve the system of differential equations describing species concentrations over time.Specialized stiff ODE solvers. umn.edu
Model Reduction Techniques to simplify the network (e.g., lumping, sensitivity analysis) to reduce computational cost.Graph-theoretic frameworks, time-scale analysis. umn.edu

Structure Reactivity Relationships and Targeted Functionalization of Methoxymethylmelamine

Influence of Methoxy (B1213986) Group Substitution Pattern on Crosslinking Efficacy

The efficacy of methoxymethylmelamine as a crosslinking agent is profoundly influenced by the degree of methoxylation on the melamine (B1676169) backbone. The number of methoxy groups dictates the functionality of the crosslinker, affecting cure speed, crosslink density, and the final properties of the cured material.

Highly methylated melamines, such as hexa(methoxymethyl)melamine (B1676339) (HMMM), where all six available sites on the triazine ring are functionalized, are characterized by their high reactivity and efficiency. A higher degree of alkylation is generally desirable for achieving specific performance characteristics. For instance, aminoplast crosslinkers with at least 5.0 moles of alkoxymethyl groups per mole of melamine are sought for applications requiring low-temperature curing and reduced catalyst demand. researchgate.net Increasing this substitution to 5.7 or 5.8 moles can further enhance these properties. researchgate.net

The substitution of methoxy groups with other alkoxy groups, such as butoxy groups, also has a significant impact on reactivity. This change can lead to a decrease in the initial cure rate and a lower limiting gel fraction, indicating a less complete crosslinking network compared to their methoxy counterparts under similar conditions. allnex.com Mixed ether melamines, containing both methoxy and other alkoxy groups (e.g., isobutoxy), can be tailored to achieve specific properties, such as improved intercoat adhesion in multi-layer coating systems. shinewaypaper.com The ratio between the different alkoxy groups is a critical parameter in controlling these outcomes. shinewaypaper.com

The following table summarizes the general influence of the degree of methoxymethyl substitution on key crosslinking parameters.

Degree of SubstitutionFunctionalityCure SpeedFlexibilityCatalyst Demand
High (e.g., HMMM)HighFastLowerLow
PartialMediumModerateHigherModerate
LowLowSlowHighHigh

Derivatization Strategies for Modified this compound Reactivity

Modifying the reactivity of this compound can be achieved through various derivatization strategies, allowing for the fine-tuning of its properties for specific applications. These strategies primarily involve altering the alkoxy groups or the melamine backbone itself.

One common strategy is transetherification . In this process, a fully or partially methoxylated melamine is reacted with a different, often higher-boiling, alcohol. This reaction exchanges some of the methoxy groups for the new alkoxy group, resulting in a mixed-ether melamine derivative. researchgate.net This allows for the incorporation of functionalities that can, for example, improve flexibility or compatibility with different polymer resins.

Another approach involves modifying the synthesis conditions to control the final product structure. The initial reaction of melamine and formaldehyde (B43269) under alkaline conditions forms a methylol-functionalized melamine intermediate. researchgate.net Subsequent etherification with methanol (B129727) under acidic conditions yields the final methoxymethyl product. researchgate.netlabex-cappa.fr By carefully controlling the pH, temperature, and reactant stoichiometry in these steps, the degree of methylation and the level of oligomerization can be precisely managed, thereby modifying the reactivity. researchgate.netlabex-cappa.fr

More advanced derivatization can be achieved through cross-coupling reactions . These methods can be used to substitute methoxy groups, activating the molecule for different types of polymerization or self-crosslinking reactions. nih.gov

Design Principles for Non-Persistent this compound Analogs

This compound and its parent compound, melamine, have been identified as environmentally persistent substances. researchgate.netlabex-cappa.fr Designing analogs with reduced environmental persistence requires an understanding of their degradation pathways. The primary mechanism of transformation in the environment is the stepwise hydrolysis of the methoxymethyl groups to form N-methylol groups, which can then be eliminated as formaldehyde to yield a primary amine. researchgate.net This process is often slow and does not lead to significant mineralization of the triazine ring. researchgate.net

Based on these observations, several design principles for non-persistent analogs can be proposed:

Introduction of Hydrolytically Labile Linkages: A key strategy is to replace the stable ether linkage in the methoxymethyl group with a more easily cleavable bond, such as an ester. Incorporating ester groups into the side chains would create sites susceptible to hydrolysis under typical environmental pH conditions, breaking down the crosslinker into smaller, more readily biodegradable molecules.

Facilitating Side-Chain Hydrolysis: The existing hydrolytic pathway can be accelerated. Since the initial step is often protonation of a nitrogen atom, modifying the electronic properties of the triazine ring to increase the basicity of the side-chain nitrogens could enhance the rate of this abiotic degradation step. researchgate.net

Destabilization of the Triazine Core: The ultimate persistence of these compounds is due to the stability of the 1,3,5-triazine (B166579) ring. A more radical design approach would involve altering the heterocyclic core itself to include bonds that are more susceptible to ring-opening reactions, preventing the accumulation of persistent melamine or ammeline-type transformation products.

While melamine-based plastics are generally considered non-biodegradable and non-recyclable, these chemical design principles offer a pathway toward creating next-generation crosslinkers with a more favorable environmental profile. citizensustainable.comstellinox.com

Controlled Functionalization for Specific Polymeric Interactions

The crosslinking function of this compound is achieved through its reaction with functional groups on a polymer backbone. While it is most commonly used to crosslink polymers containing hydroxyl (-OH) and carboxyl (-COOH) groups, its reactivity can be directed toward other functionalities to achieve specific network properties. researchgate.net

The reaction with hydroxyl and carboxyl groups, which is acid-catalyzed, results in the formation of ether or acetal (B89532) linkages that create a three-dimensional polymer network. researchgate.net However, this compound is also capable of reacting with other active hydrogen-containing groups, providing a versatile toolkit for polymer chemists.

Amide and Carbamate (B1207046) Groups: this compound can effectively crosslink polymers containing amide (–CONH–) or secondary carbamate (–NHCOO–) groups. allnex.comresearchgate.net The reaction with these functionalities can create highly durable networks with properties tailored for demanding coating applications.

N-H and C-H Reactive Sites: Under certain conditions, this compound can react with N-H imino groups within the melamine oligomers themselves (self-condensation) or with other N-H containing polymers. wikipedia.org It can also react with active C-H bonds, forming linkages that are potentially more resistant to hydrolysis compared to the standard acetal crosslinks. wikipedia.org This enhanced stability can be advantageous in applications requiring improved resistance to acidic environments. wikipedia.org

Research in Advanced Material Applications Incorporating Methoxymethylmelamine

Flame Retardancy Mechanisms in Polymeric Materials Utilizing Methoxymethylmelamine

Synergistic Effects with Phosphorus and Nitrogen Elements

The combination of phosphorus (P) and nitrogen (N) compounds is a well-established strategy for creating effective halogen-free flame retardants, often exhibiting a synergistic effect that surpasses the performance of individual components. paint.orgnih.gov this compound, as a nitrogen-rich compound, plays a crucial role in this synergy. The mechanism is twofold, involving actions in both the condensed (solid) and gas phases during combustion. nih.govwrchem.com

In the condensed phase, the phosphorus component typically forms phosphoric acid upon heating, which acts as a catalyst for the dehydration of the polymer matrix, leading to the formation of a stable, insulating char layer. nih.gov The nitrogen compounds, including this compound, contribute to this charring process. The melamine (B1676169) structure is instrumental in forming a heat-resistant, ceramic-like structure that reinforces the char, limiting oxygen access to the underlying material and slowing pyrolysis. paint.org

In the gas phase, the degradation of nitrogen-containing compounds like melamine derivatives releases non-combustible gases, such as ammonia (B1221849) (NH₃) and nitrogen oxides. nih.govsmolecule.compatsnap.com These gases dilute the flammable volatile compounds released by the decomposing polymer and reduce the oxygen concentration in the combustion zone, effectively smothering the flame. nih.gov

Research on epoxy resin compositions has demonstrated a clear synergistic effect between hexa(methoxymethyl)melamine (B1676339) (HMMM) and ammonium (B1175870) dihydrogen phosphate. Studies show that the interaction and subsequent homo-condensation of HMMM can encapsulate the phosphate, leading to a more efficient flame-retardant system. paint.org The optimal performance is often linked to the atomic ratio of nitrogen to phosphorus. For instance, in an epoxy system cured with polyethylene (B3416737) polyamine, a complex flame retardant with an N:P atomic ratio close to 1:1 was found to be most effective. paint.org

The following table summarizes the flame-retardant performance of an epoxy composite containing a 20% mass fraction of a complex flame retardant derived from HMMM and ammonium dihydrogen phosphate.

Table 1: Flame Retardancy of Epoxy Composites with HMMM-Based P-N System paint.org

ParameterValue
Flame Retardant Content20% by mass
Optimal Atomic Ratio (N:P)~1:1
UL 94 ClassificationV-0
Oxygen Index (%)32-36%

This synergy provides higher heat resistance and char residue, retaining the phosphorus in the condensed phase where it is most effective. paint.org

Thermal Degradation Behavior of Flame-Retardant Systems

Upon heating, the melamine component of this compound can undergo condensation to form more thermally stable structures like melam and melem. smolecule.com This process is endothermic, absorbing heat and cooling the material. The primary role of the melamine moiety during thermal degradation is to facilitate the formation of a protective char layer and to release inert gases. nih.govsmolecule.com

In systems containing both this compound and a phosphorus source, the interaction during thermal degradation is key. The phosphorus compound generates phosphoric acid, which catalyzes the crosslinking and charring reactions involving the melamine derivative and the polymer backbone. nih.gov This results in a denser and more cohesive char layer that acts as a physical barrier, slowing the transfer of heat and mass between the gas and condensed phases. nih.gov

Dispersion Polymerization and Colloidal System Studies with this compound

While not a typical monomer for dispersion polymerization, this compound, particularly hexa(methoxymethyl)melamine (HMMM), is extensively used in colloidal systems as a highly effective crosslinking agent. Its primary application is in thermosetting latex coatings and the surface modification of nanoparticles. These systems are colloidal dispersions where HMMM is added to create covalent bonds between polymer chains or surface ligands after the initial particles have been formed.

HMMM is used to crosslink latex particles, which are typically prepared via emulsion polymerization. paint.org During the synthesis of the latex, co-monomers containing hydroxyl (–OH) or carboxylic acid (–COOH) functional groups are incorporated into the polymer particles. paint.orgsmolecule.comevitachem.com After the latex dispersion is applied to a substrate and the water evaporates, the particles coalesce. A subsequent heating step activates the HMMM, which reacts with the hydroxyl or carboxyl groups on adjacent polymer chains, forming a durable, crosslinked three-dimensional network. evitachem.com This process significantly improves properties such as hardness, toughness, and resistance to solvents and chemicals. paint.orgsmolecule.com

The efficiency of this crosslinking is crucial for the final film properties. A key challenge is balancing the rate of polymer chain interdiffusion across particle boundaries with the rate of the crosslinking reaction. If crosslinking occurs too quickly, before polymer chains from adjacent particles can entangle, the resulting film may have poor mechanical strength. paint.org

The curing rate of acrylic oligomers in the presence of HMMM has been studied, showing that factors like crosslinker concentration can influence the formation of the polymer network.

Table 2: Effect of HMMM Concentration on Curing of an Acrylic Terpolymer nih.gov

HMMM Concentration (wt. %)Initial Curing Rate (min⁻¹)Gel Fraction / Mesh Polymer Content after >90s (%)
4.3~2.8Varies with curing time
8.5~3.4~98
17.0~3.4~98

Note: Data corresponds to a system with a high proportion of hydroxyl-functional monomer (HEMA) and p-toluenesulfonic acid (PTSA) catalyst.

In addition to latex coatings, this compound is used in the functionalization of colloidal nanoparticles. A patented technology describes a method for producing surface-modified nanoparticles where ligand interactive agents are associated with the nanoparticle surface. HMMM is then used as a linking/crosslinking agent to connect these agents, creating a robust surface layer that can be tailored to impart specific solubility or compatibility properties to the nanoparticles. patsnap.com This application is vital for ensuring the stability and proper dispersion of nanoparticles within a polymer matrix or other medium.

Environmental Research on Occurrence, Fate, and Transport of Methoxymethylmelamine

Spatiotemporal Distribution in Aquatic Environments

The presence of methoxymethylmelamine in aquatic environments is a global issue, with detection in rivers and urban watersheds across North America, Europe, and Australia. nih.govnih.govsccwrp.org Concentrations can fluctuate significantly based on location and environmental conditions, indicating a complex interplay of sources and transport mechanisms.

Studies have documented the prevalence of hexa(methoxymethyl)melamine (B1676339) (HMMM) in various river systems and urban catchments. In Germany, a comprehensive study of three river systems found HMMM in 60 out of 117 water samples, with concentrations ranging from less than 10 to 880 nanograms per liter (ng/L). nih.gov Another investigation in the Hessian river systems in Germany reported even higher concentrations, reaching up to 6.16 micrograms per liter (µg/L). gdch.de Research in the Rhine River between 2018 and 2023 showed concentrations varying between 0.2 and 0.8 µg/L, while the Meuse River exhibited lower average concentrations of 0.03 to 0.2 µg/L. rijkswaterstaat.nl

In North America, a study on urban creeks detected a (methoxymethyl)melamine compound family at concentrations up to approximately 0.3 µg/L. sccwrp.org In the Greater Toronto Area, Canada, elevated concentrations of HMMM (greater than 1 µg/L) were observed in surface waters adjacent to high-traffic highways during rain events and snowmelt. researchgate.net Australian waterways have also been monitored, with a study in South East Queensland detecting HMMM concentrations ranging from less than 5 to 46 ng/L. nih.gov

Table 1: Concentration of Hexa(methoxymethyl)melamine (HMMM) in Various Aquatic Environments

LocationWater Body TypeConcentration Range
Three river systems, GermanyRiver< 10–880 ng/L nih.gov
Hessian river systems, GermanyRiverUp to 6.16 µg/L gdch.de
Rhine River, NetherlandsRiver0.2–0.8 µg/L rijkswaterstaat.nl
Meuse River, NetherlandsRiver0.03–0.2 µg/L rijkswaterstaat.nl
Urban creeks, North AmericaUrban CreekUp to ~0.3 µg/L sccwrp.org
Rivers near highways, Toronto, CanadaRiver> 1 µg/L (during rain/snowmelt) researchgate.net
Rivers, creeks, and lakes, SE Queensland, AustraliaVarious< 5–46 ng/L nih.gov

A substantial body of evidence points to stormwater runoff as a primary pathway for the transport of this compound into aquatic environments. sccwrp.orggdch.deresearchgate.net In urbanized areas, impervious surfaces such as roads and parking lots facilitate the accumulation and subsequent washoff of contaminants during precipitation events. sccwrp.org

Research has demonstrated a direct correlation between rain events and increased concentrations of HMMM in receiving waters. For instance, in the Greater Toronto Area, elevated levels of HMMM were detected in rivers during and after rainfall. researchgate.net Temporal profiling during one such event showed that HMMM concentrations peaked more than six hours after the peak in water levels, corresponding with the hydrograph profiles of the sampling sites. researchgate.net Similarly, a study in North America found significantly higher concentrations of a (methoxymethyl)melamine compound family in road runoff (up to ~9 µg/L) compared to the receiving urban creeks (~0.3 µg/L), highlighting the role of runoff in delivering these compounds to surface waters. sccwrp.org In some cases, stormwater retention basins have been found to contain HMMM at concentrations as high as 2.29 µg/L. gdch.de

Identification of Anthropogenic Emission Sources

The presence of this compound in the environment is unequivocally linked to human activities. The primary sources identified are industrial discharges and the leaching of tire-wear particles from roadways.

Industrial facilities that manufacture or utilize this compound-containing resins are significant point sources of contamination. nih.govgdch.deresearchgate.net These resins are used in the production of coatings for automobiles, cans, and coils, as well as in the textile industry. nih.govresearchgate.netresearchgate.net

Wastewater from these industrial sectors can contain high concentrations of HMMM, which, if not effectively removed during treatment, can be discharged into nearby water bodies. nih.govresearchgate.net For example, a study in Germany suggested that the discharge of wastewaters from the automotive industry and related sectors was a likely source of HMMM in the investigated rivers. nih.gov Another study in the Main River in Germany observed a significant increase in HMMM concentrations downstream from the discharge point of a sewage treatment plant serving an industrial park that housed a melamine (B1676169) resin producer. gdch.de The presence of HMMM in aquatic environments has also been linked to discharges from textile plants. researchgate.netresearchgate.net One study found that a wastewater treatment plant with a higher contribution of industrial wastewater had a median HMMM and transformation product concentration of 17.9 µg/l, compared to 2.8 µg/l in three other plants. researchgate.net

A major non-point source of this compound in the environment is the abrasion of vehicle tires on road surfaces. sccwrp.orgmdpi.comresearchgate.netnih.govresearchgate.net HMMM is used in tire manufacturing to enhance the durability of the rubber. nih.gov Through normal vehicle operation, small particles of tire material, known as tire-wear particles, are generated and deposited on roadways. mdpi.comresearchgate.netnih.gov

Efficacy of Wastewater Treatment Processes in this compound Removal

Conventional wastewater treatment plants (WWTPs) are a critical barrier against the release of many contaminants into the environment. However, their effectiveness in removing this compound appears to be limited and variable.

Research indicates that the removal of HMMM in WWTPs can be low. One study reported removal efficiencies ranging from less than 20% to 45% in four different plants. researchgate.net This suggests that a significant portion of the HMMM entering these facilities can pass through untreated and be discharged in the final effluent.

Furthermore, some studies have observed an increase in the concentration of HMMM and its transformation products within WWTPs. researchgate.netresearchgate.net This phenomenon is likely due to the breakdown of precursor compounds related to HMMM during the treatment process, leading to the formation of HMMM itself. researchgate.netresearchgate.net For example, one study found that the combined median concentrations of HMMM and two of its transformation products increased by a factor of 2 to 4 in the WWTPs they analyzed. researchgate.net While some advanced treatment methods like active carbon filters have been shown to be capable of removing HMMM from water, conventional processes may not be sufficient. gdch.de

Table 2: Reported Removal Efficacy of HMMM in Wastewater Treatment Plants

Treatment Stage/Plant TypeRemoval EfficiencyFindingReference
Conventional WWTPs (4 plants)< 20% to 45%Incomplete removal of HMMM. researchgate.net
WWTPs with industrial inputIncrease by a factor of 2-4Formation from precursor compounds during treatment. researchgate.netresearchgate.net
Active Carbon FiltersEffectivePotential for removal with advanced treatment. gdch.de

Environmental Monitoring Methodologies and Strategies

The detection and quantification of this compound (HMMM) in various environmental compartments are critical for understanding its occurrence, fate, and transport. Due to its use in industrial applications and presence in consumer products like tires, HMMM has been identified as an emerging contaminant in aquatic systems researchgate.netnih.gov. Monitoring strategies primarily rely on sophisticated analytical techniques capable of detecting trace levels of the compound in complex matrices such as water, with developing methodologies for soil and sediment.

Water Sampling and Analysis

The monitoring of HMMM in aqueous environments involves both active (grab) and passive sampling methods, followed by laboratory analysis, typically using chromatographic techniques coupled with mass spectrometry.

Active Sampling: Grab sampling, the collection of water samples at a specific time and location, provides a snapshot of the contaminant concentration. Studies in German rivers have utilized this method to assess the occurrence of HMMM, revealing concentrations ranging from <10 to 880 ng/L researchgate.netnih.gov. These studies suggest that discharges from industries, such as automotive manufacturing, contribute to the presence of HMMM in river systems researchgate.net.

Sample Preparation: Prior to analysis, water samples often undergo a pre-concentration step to isolate and enrich the target analytes. Solid-phase extraction (SPE) is a commonly employed technique. For instance, water samples can be passed through SPE cartridges, such as Bond Elut PPL, to retain HMMM and its related compounds. The analytes are then eluted with a suitable solvent, which is subsequently evaporated and reconstituted in a smaller volume for instrumental analysis.

Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the primary analytical methods for the determination of HMMM.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of polar and semi-polar compounds like HMMM. Various studies have developed LC-MS methods for the characterization of this compound resins. These methods often utilize reversed-phase C18 columns with mobile phases consisting of methanol (B129727) and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. Detection is typically achieved using electrospray ionization (ESI) in positive mode. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF), provides high sensitivity and selectivity for identifying HMMM and its transformation products in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for HMMM analysis. One study detailed a method using a Trace GC Ultra coupled with a DSQ II system. The analysis was performed in splitless mode with electron impact (EI) ionization. The limit of detection (LOD) and limit of quantification (LOQ) for HMMM in water were reported to be 0.07 µg/L and 0.21 µg/L, respectively.

The following tables summarize the findings from various environmental monitoring studies on HMMM in aqueous samples.

Table 1: Research Findings on HMMM Concentrations in Water

LocationWater Body TypeConcentration RangeReference
German RiversRiver&lt;10 - 880 ng/L researchgate.netnih.gov
Australian WaterwaysRivers, Creeks, Lakes&lt;5 - 46 ng/L core.ac.uk
Hessian River Systems, GermanyRiverUp to 6.16 µg/L gdch.de

Table 2: Methodologies for HMMM Analysis in Water Samples

TechniqueSample PreparationKey ParametersDetection/Quantification LimitsReference
GC-MSSolid-Phase Extraction (SPE) with Bond Elut PPL cartridges. Elution with methanol/acetone, evaporation, and reconstitution in methanol.Trace GC Ultra with DSQ II system; Electron Impact (EI) ionization.LOD: 0.07 µg/L; LOQ: 0.21 µg/L-
LC-HRMSSolid-Phase Extraction (SPE)Analysis of composite samples collected during rain and snowmelt events.Elevated concentrations (&gt; 1 µg/L) detected. researchgate.net
Passive Sampling (Chemcatcher®)Deployment in waterways followed by solvent extraction of the receiving phase.Time-weighted average concentrations estimated using the sampling rate of a related compound (atrazine).Detected in Australian waterways. researchgate.net

Soil and Sediment Monitoring

Currently, there is a notable lack of published research specifically detailing validated methods for the extraction and analysis of HMMM in soil and sediment. However, established methodologies for other organic contaminants in these matrices can be adapted for HMMM monitoring.

Sample Preparation and Extraction: The primary challenge in soil and sediment analysis is the efficient extraction of the target analyte from a complex solid matrix. Common techniques that could be applicable to HMMM include:

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency of solvent extraction. For general organic contaminants, sediments are often dried, homogenized, and then extracted with a solvent like dichloromethane.

Microwave-Assisted Extraction: This method uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Soxhlet Extraction: A classical method involving continuous extraction of the sample with a solvent.

Following extraction, the resulting solution would likely require a clean-up step, for example, using alumina/silica gel chromatography, to remove interfering substances before instrumental analysis.

Analytical Techniques: The same analytical techniques used for water samples, namely LC-MS and GC-MS, would be suitable for the analysis of HMMM in soil and sediment extracts. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of HMMM and its potential degradation products in the soil/sediment environment.

Given that HMMM has been detected in suspended solids in rivers, its accumulation in bottom sediments is plausible. Future research is needed to develop and validate specific methods for HMMM in these environmental compartments to fully understand its environmental fate and potential for persistence.

Q & A

Q. What are the standard synthetic protocols for producing methoxymethylmelamine (MMF) and verifying its purity?

MMF is typically synthesized via the reaction of melamine with formaldehyde and methanol under controlled acidic or alkaline conditions. To verify purity, researchers should employ:

  • FTIR spectroscopy to confirm the presence of methoxymethyl (–OCH3) and methylol (–CH2OH) groups.
  • High-performance liquid chromatography (HPLC) to quantify unreacted precursors (e.g., residual melamine).
  • Elemental analysis to validate the C/N/O ratio, ensuring stoichiometric accuracy .
    For reproducibility, document reaction parameters (e.g., pH, temperature, and molar ratios) as deviations can lead to byproducts like methylated oligomers .

Q. How should researchers characterize the crosslinking efficiency of MMF in polymer systems?

Crosslinking efficiency is assessed through:

  • Gel content analysis : Immerse cured films in solvents (e.g., acetone) and measure insoluble fractions to estimate crosslink density.
  • Dynamic mechanical analysis (DMA) : Track storage modulus (G') to evaluate thermomechanical stability.
  • Differential scanning calorimetry (DSC) : Identify glass transition temperatures (Tg) shifts, indicating network formation.
    Reference Table I in prior studies (e.g., hydroxyl-to-methoxymethyl group ratios) to correlate curing conditions (e.g., 82–104°C) with film hardness and mar resistance .

Q. What analytical methods are recommended to resolve contradictions in MMF’s thermal stability data?

Conflicting thermal stability reports often arise from varying curing agents or environmental humidity. To reconcile discrepancies:

  • Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate degradation pathways.
  • Compare results against standardized reference materials (e.g., melamine-formaldehyde resins).
  • Use controlled humidity chambers to assess hydrolytic stability, as MMF’s methoxy groups are sensitive to moisture .

Advanced Research Questions

Q. How can researchers optimize MMF-based coating formulations for low-temperature curing without compromising film quality?

Advanced optimization involves:

  • Co-solvent systems : Incorporate polyols (e.g., polyoxypropylene triols) to reduce curing temperatures. Table I in prior work shows a 6:1 diol-triol ratio enhances film hardness at 82°C .
  • Catalyst screening : Test latent acid catalysts (e.g., p-toluenesulfonic acid) to accelerate crosslinking.
  • Design of experiments (DoE) : Apply response surface methodology to model interactions between MMF concentration, catalyst load, and curing time .

Q. What methodologies are effective for analyzing conflicting data on MMF’s environmental leaching behavior?

Address contradictions via:

  • Accelerated aging tests : Expose coatings to UV/condensation cycles (per ASTM G154) and quantify leached melamine derivatives via LC-MS.
  • Systematic review protocols : Follow COSMOS-E guidelines to meta-analyze existing studies, controlling for variables like solvent purity and curing time .
  • Confounding factor analysis : Use multivariate regression to isolate leaching drivers (e.g., pH, temperature) .

Q. How should researchers design experiments to evaluate MMF’s compatibility with bio-based polyols?

Adopt a stepwise approach:

Compatibility screening : Blend MMF with bio-polyols (e.g., soybean oil derivatives) and monitor phase separation via optical microscopy.

Reactivity profiling : Use real-time FTIR to track methoxy group consumption rates during curing.

Performance benchmarking : Compare tensile strength and solvent resistance against petroleum-based systems (Table II in prior studies provides baseline data) .

Q. What statistical methods are appropriate for handling incomplete data in MMF reaction kinetics studies?

For incomplete datasets (e.g., interrupted reactions):

  • Apply multiple imputation to estimate missing kinetic parameters.
  • Validate models using Bayesian hierarchical frameworks , which accommodate uncertainty in rate constants.
  • Cross-check with in situ spectroscopic data (e.g., NMR reaction monitoring) to fill gaps .

Methodological Guidelines

  • Data presentation : Follow Med. Chem. Commun. standards for figures: use color-coded schemes for reaction pathways and limit chemical structures to 2–3 per graphic .
  • Literature review : Use MeSH terms (e.g., "crosslinking agents," "thermosetting polymers") and tools like PubReMiner to identify gaps in MMF research .
  • Ethical reporting : Disclose solvent toxicity and waste management protocols in the "Experimental" section, aligning with Medicinal Chemistry Research’s author guidelines .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.